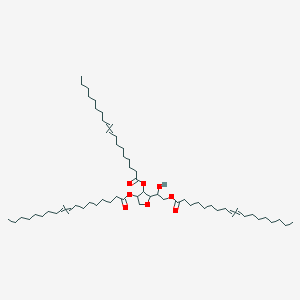
1,4-Anhydro-2,3,6-tri-O-octadec-9-enoylhexitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Span 85 is synthesized through the esterification of sorbitol with oleic acid . The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions, including temperature and time, are carefully controlled to optimize the yield and purity of the product . Industrial production methods often involve large-scale batch or continuous processes to produce Span 85 efficiently .
Chemical Reactions Analysis
Span 85 undergoes various chemical reactions, including:
Oxidation: Span 85 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in Span 85, altering its properties.
Substitution: Span 85 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Span 85 has a wide range of scientific research applications:
Mechanism of Action
Span 85 exerts its effects primarily through its surfactant properties. It reduces the surface tension between oil and water phases, facilitating the formation of stable emulsions . The molecular targets include the interfaces of oil and water phases, where Span 85 aligns itself to reduce interfacial tension . This mechanism is crucial for its applications in emulsification, stabilization, and dispersion .
Comparison with Similar Compounds
Span 85 is part of a family of sorbitan esters, including:
- Span 20 (sorbitan monolaurate)
- Span 40 (sorbitan monopalmitate)
- Span 60 (sorbitan monostearate)
- Span 80 (sorbitan monooleate)
Compared to these similar compounds, Span 85 is unique due to its trioleate structure, which provides distinct emulsifying properties and higher hydrophile-lipophile balance (HLB) value . This makes it particularly effective in forming stable oil-in-water emulsions .
Properties
Molecular Formula |
C60H108O8 |
|---|---|
Molecular Weight |
957.5 g/mol |
IUPAC Name |
[2-[3,4-di(octadec-9-enoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadec-9-enoate |
InChI |
InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-52-54(61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-66-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3 |
InChI Key |
ZBNRGEMZNWHCGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


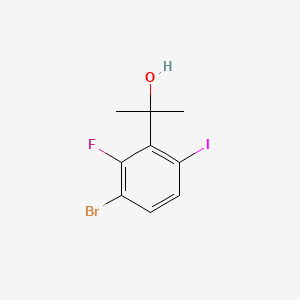
![(R)-3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14771870.png)
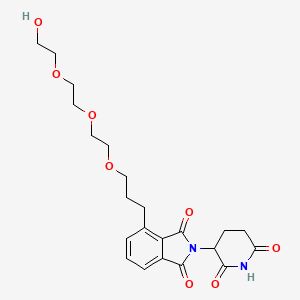
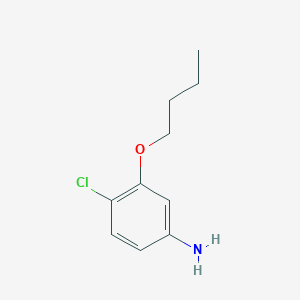
![Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)](/img/structure/B14771889.png)
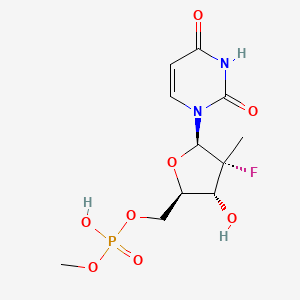
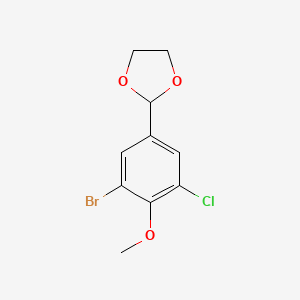
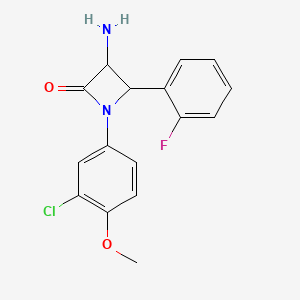
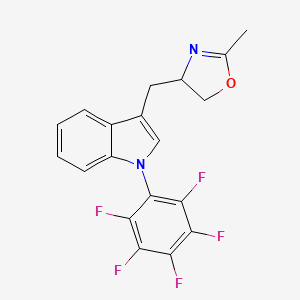
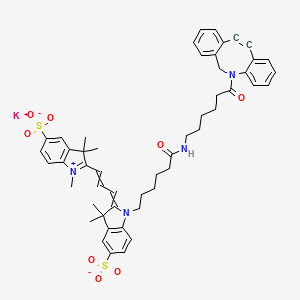
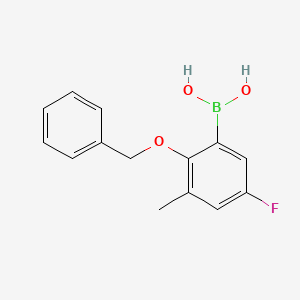
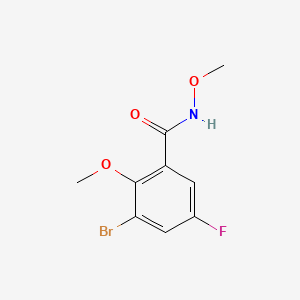
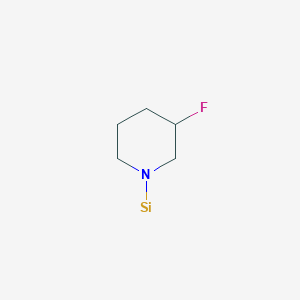
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B14771963.png)
